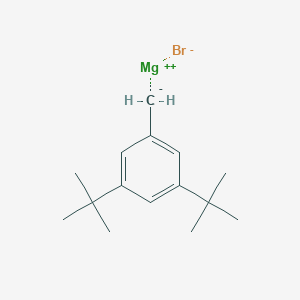

3,5-Di-tert-butylbenzylmagnesium bromide

Description

Historical Context and Significance of Grignard Reagents in Organic Synthesis

The discovery of organomagnesium halides by François Auguste Victor Grignard in 1900 marked a revolutionary moment in organic synthesis. organic-chemistry.org Prior to this, the formation of carbon-carbon bonds was often a challenging and low-yielding endeavor. Grignard's method, which involves the reaction of an organic halide with magnesium metal in an ethereal solvent, provided a relatively simple and highly effective means to generate a nucleophilic carbon species. organic-chemistry.org This breakthrough was of such magnitude that Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.

Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are characterized by a highly polar carbon-magnesium bond, which imparts a significant carbanionic character to the carbon atom. This makes them potent nucleophiles capable of attacking a wide range of electrophilic functional groups, most notably the carbonyl group of aldehydes, ketones, and esters, to form new carbon-carbon single bonds. masterorganicchemistry.com This reactivity has been harnessed in countless syntheses of alcohols, carboxylic acids, and other functionalized molecules, solidifying the Grignard reaction as a fundamental tool in the synthetic chemist's arsenal.

Evolution of Research in Sterically Hindered Organomagnesium Reagents

While the reactivity of simple Grignard reagents is well-established, the field has evolved to explore the unique properties of more complex and sterically demanding organomagnesium compounds. Sterically hindered Grignard reagents, which feature bulky substituents near the carbon-magnesium bond, exhibit distinct reactivity profiles compared to their less encumbered counterparts. The presence of large groups, such as tert-butyl substituents, can influence the reagent's stability, solubility, and, most importantly, its reaction pathways.

Research into sterically hindered Grignard reagents has been driven by the desire to control selectivity in chemical reactions. The bulk of these reagents can direct their attack to less sterically crowded positions on a substrate, a concept known as steric approach control. Furthermore, the steric hindrance can suppress unwanted side reactions, such as enolization, that are often observed with less bulky and more basic Grignard reagents. The development of these specialized reagents has expanded the scope of Grignard chemistry, enabling the synthesis of highly substituted and complex molecular architectures that were previously difficult to access.

Significance of 3,5-Di-tert-butylbenzylmagnesium Bromide in Contemporary Chemical Research

This compound stands as a prime example of a sterically hindered Grignard reagent with significant potential in modern organic synthesis. The presence of two bulky tert-butyl groups on the benzyl (B1604629) ring imparts a high degree of steric shielding to the nucleophilic benzylic carbon. This structural feature is expected to profoundly influence its reactivity, making it a valuable tool for specific synthetic transformations where high selectivity is paramount.

The significance of this particular reagent lies in its potential to participate in highly selective nucleophilic additions and cross-coupling reactions. The steric bulk can be exploited to achieve regioselective and stereoselective outcomes that would be challenging with smaller Grignard reagents. For instance, in reactions with multifunctional substrates, the steric hindrance of this compound could allow for the selective functionalization of less hindered positions. Furthermore, its application in transition metal-catalyzed cross-coupling reactions is an area of active interest, as the steric properties of the Grignard reagent can influence the catalytic cycle and the properties of the resulting products. While specific, detailed research on this compound itself is not extensively documented in publicly available literature, its structural motifs suggest a high potential for applications in areas such as the synthesis of complex organic materials, pharmaceuticals, and ligands for catalysis. The starting material for its synthesis, 1-(bromomethyl)-3,5-di-tert-butylbenzene, is commercially available and has been used as a reactant in the synthesis of various biologically active molecules and fluorescent dyes. sigmaaldrich.comnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1,3-ditert-butyl-5-methanidylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23.BrH.Mg/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7;;/h8-10H,1H2,2-7H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVLKUIBMICHQU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)[CH2-])C(C)(C)C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 3,5 Di Tert Butylbenzylmagnesium Bromide Reactivity

Fundamental Mechanistic Pathways in Grignard Reactions

The addition of a Grignard reagent to a carbonyl compound is not governed by a single, universal mechanism. Instead, the reaction can proceed through at least two distinct pathways: a polar nucleophilic addition and a single electron transfer (SET) process. The operative mechanism is largely determined by the structure of the Grignard reagent, the nature of the substrate, and the reaction conditions.

Polar Nucleophilic Addition Mechanisms

The most commonly depicted mechanism for the Grignard reaction is the polar nucleophilic addition. libretexts.org In this pathway, the Grignard reagent adds across the carbon-oxygen double bond of a carbonyl compound such as an aldehyde or ketone. libretexts.org The reaction can be conceptualized as the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon. This process begins with the coordination of the magnesium atom, a Lewis acid, to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic addition of the organic group to the carbonyl carbon, proceeding through a four- or six-membered cyclic transition state, to form a tetrahedral magnesium alkoxide intermediate. Subsequent hydrolysis with a dilute acid protonates the alkoxide to yield the final alcohol product. libretexts.orglibretexts.org For most simple aldehydes and ketones, this polar mechanism is the predominant pathway. organic-chemistry.org

Single Electron Transfer (SET) Processes in Reactions of Bulky Grignard Reagents

An alternative pathway, the Single Electron Transfer (SET) mechanism, becomes significant, particularly in reactions involving sterically hindered Grignard reagents or substrates that are easily reduced, such as aromatic ketones. organic-chemistry.org In the SET mechanism, the reaction is initiated by the transfer of a single electron from the Grignard reagent to the carbonyl compound. This generates a radical anion-radical cation pair. The radical anion, or ketyl radical, can then couple with the organic radical from the Grignard reagent to form the same magnesium alkoxide intermediate as in the polar pathway.

However, the formation of radical intermediates allows for alternative reaction outcomes. The competition between the polar and SET pathways is a subject of extensive study. For sterically hindered reagents like 3,5-Di-tert-butylbenzylmagnesium bromide, the SET pathway can become more competitive because the steric bulk may impede the highly organized cyclic transition state required for the polar nucleophilic addition. While additions to simple aliphatic aldehydes and ketones are generally believed to proceed via the polar mechanism, reactions with aromatic ketones are more likely to involve SET processes. organic-chemistry.org

Influence of Steric Hindrance on Reaction Mechanisms

The defining feature of this compound is its significant steric bulk. This steric hindrance is a primary factor governing its chemical behavior, influencing selectivity, competing reaction pathways, and the solution-state structure of the reagent itself.

Regioselectivity and Chemoselectivity in Highly Hindered Systems

Steric hindrance plays a crucial role in determining the regioselectivity of a Grignard addition. When a sterically demanding nucleophile like this compound reacts with a substrate possessing multiple electrophilic sites, the attack will preferentially occur at the least sterically encumbered position. masterorganicchemistry.com For example, in reactions with unsymmetrical epoxides, addition occurs at the less substituted carbon in a manner analogous to an SN2 reaction. masterorganicchemistry.commasterorganicchemistry.com

Chemoselectivity, the preferential reaction of one functional group over another, is also heavily influenced by sterics. While Grignard reagents typically react with a range of carbonyl-containing functional groups, the high steric demand of this compound can enhance its selectivity. For instance, it may react more slowly or not at all with highly hindered ketones, while still reacting with less hindered aldehydes. masterorganicchemistry.com This differential reactivity allows for selective transformations in complex molecules. Furthermore, certain functional groups that might otherwise be reactive, such as esters, may exhibit reduced reactivity or require harsher conditions when reacting with such a bulky reagent. masterorganicchemistry.com

Competition Between Addition, Reduction, and Enolization Pathways with Sterically Hindered Substrates and Reagents

With sterically hindered ketones, the standard 1,2-nucleophilic addition pathway faces competition from two other major side reactions: reduction and enolization. organic-chemistry.orgnih.gov

1,2-Addition: The classic Grignard reaction, resulting in the formation of a new carbon-carbon bond and a tertiary alcohol upon workup. libretexts.org

Reduction: This pathway occurs when the Grignard reagent has a hydrogen atom on its β-carbon. The Grignard reagent delivers a hydride to the carbonyl carbon via a six-membered cyclic transition state, reducing the ketone to a secondary alcohol. organic-chemistry.org For this compound, this pathway is not possible as there are no β-hydrogens on the benzylic carbon atom.

Enolization: The Grignard reagent acts as a base rather than a nucleophile, abstracting an α-proton from the ketone to form a magnesium enolate. organic-chemistry.org Upon aqueous workup, the starting ketone is regenerated. This pathway is favored when the carbonyl carbon is sterically inaccessible and an acidic α-proton is available.

The extreme steric bulk of both the Grignard reagent and the ketone substrate exacerbates this competition, often favoring enolization over addition. masterorganicchemistry.comnih.gov The table below illustrates how increasing steric hindrance in the ketone substrate typically shifts the product distribution away from 1,2-addition toward enolization for a bulky Grignard reagent.

| Ketone Substrate | Steric Hindrance | 1,2-Addition Product Yield (%) | Enolization Product Yield (%) |

|---|---|---|---|

| Acetone (B3395972) | Low | >95 | <5 |

| Diisopropyl Ketone | Moderate | ~20-30 | ~70-80 |

| Di-tert-butyl Ketone | High | <1 | >99 |

Note: The data in this table are representative values for a generic bulky Grignard reagent to illustrate the principle of competing pathways and are not specific experimental results for this compound.

Theoretical and Computational Analysis of Reaction Mechanisms

Quantum chemical calculations are pivotal in elucidating the geometries and energies of transition states, which are critical for understanding reaction kinetics and mechanisms. Density Functional Theory (DFT) has emerged as a particularly powerful tool for studying Grignard reactions due to its balance of computational cost and accuracy. nih.govnih.gov

For a sterically demanding reagent such as this compound, DFT calculations can model the transition state for its addition to various electrophiles. These calculations often reveal a four-centered, concerted mechanism for the nucleophilic addition to a carbonyl group. nih.gov However, the significant steric hindrance imposed by the two tert-butyl groups on the benzyl (B1604629) moiety can substantially increase the activation energy for such a pathway.

In cases of severe steric hindrance, an alternative single-electron transfer (SET) mechanism may become competitive or even dominant. nih.govresearchgate.net DFT calculations can help to distinguish between these pathways by comparing the activation barriers for the concerted nucleophilic addition versus the formation of radical intermediates characteristic of an SET process. For instance, studies on bulky alkyl groups have suggested that as steric hindrance increases, the C-C bond formation is impeded, and a diradical mechanism via SET becomes more favorable. nih.gov

Extended Hückel Molecular Orbital (EHMO) theory, while less computationally intensive than DFT, can provide qualitative insights into the orbital interactions within the transition state. Though less common in modern studies, it can still be a useful tool for visualizing the orbital overlaps that lead to bond formation.

A hypothetical DFT study on the reaction of this compound with a simple aldehyde like formaldehyde (B43269) could yield the following comparative data for the concerted versus SET pathways:

| Parameter | Concerted Nucleophilic Addition | Single-Electron Transfer (SET) |

| Transition State | Four-centered cyclic structure | Formation of a radical pair |

| Calculated Activation Energy (kcal/mol) | Higher due to steric clash | Potentially lower |

| Key Bond Distances in TS (Å) | C-C: ~2.2-2.5, Mg-O: ~1.9-2.1 | Elongated C-Mg bond |

This table is illustrative and based on general principles of Grignard reaction mechanisms.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. wikipedia.orgucsb.edunumberanalytics.com In the case of this compound, the HOMO is associated with the carbanionic carbon of the benzyl group.

The energy and spatial distribution of the HOMO are crucial for reactivity. The electron-donating tert-butyl groups on the aromatic ring will raise the energy of the HOMO, making the Grignard reagent more nucleophilic. However, the bulky nature of these groups also sterically shields the HOMO, potentially hindering its effective overlap with the LUMO of an approaching electrophile. libretexts.org

FMO theory can explain the regioselectivity of reactions. For instance, in a reaction with an α,β-unsaturated ketone, the interaction can occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). The preferred pathway is often dictated by the relative magnitudes of the LUMO coefficients on these two atoms. While many Grignard reactions favor 1,2-addition, the steric bulk of this compound might favor 1,4-addition with certain substrates to alleviate steric strain in the transition state.

| Orbital | Description | Influence of 3,5-di-tert-butyl groups |

| HOMO (Grignard) | Localized on the benzylic carbon | Energy is raised (more reactive), but sterically hindered. |

| LUMO (Electrophile) | Localized on the electrophilic center (e.g., carbonyl carbon) | Interaction with the Grignard HOMO dictates the reaction pathway. |

This interactive table illustrates the key FMO concepts.

Grignard reagents exist in solution as a complex equilibrium of monomers, dimers, and other aggregates, heavily influenced by the coordinating solvent (e.g., tetrahydrofuran (B95107), THF). acs.orgacs.org This is known as the Schlenk equilibrium. tcichemicals.com Ab initio molecular dynamics (AIMD) simulations can provide a dynamic picture of the solvation shell around the magnesium center and the interchange between different species in solution. acs.orgacs.org

For this compound, AIMD simulations could reveal how the bulky organic ligand affects the structure of the solvent shell and the position of the Schlenk equilibrium. It is plausible that the steric hindrance would favor monomeric species in solution, as dimerization might be sterically disfavored. These simulations can also track the real-time evolution of a reaction, capturing the transient formation of reaction intermediates that might be too short-lived to be observed experimentally. nih.govnih.gov

A key finding from AIMD studies on simpler Grignard reagents is the crucial role of the solvent in the reaction mechanism. Solvent molecules are not passive spectators; they actively participate in the stabilization of transition states and can facilitate ligand exchange at the magnesium center. acs.orgacs.org For instance, asymmetrically solvated dimeric species have been identified as key reactive intermediates on the path to product formation. acs.org

For the reactions of this compound, a microkinetic model could incorporate steps such as:

The Schlenk equilibrium dynamics.

Coordination of the electrophile to the magnesium center.

The elementary steps of both the concerted and SET pathways.

Formation of byproducts, such as those from Wurtz coupling. rsc.org

By comparing the simulated kinetic profiles with experimental data under various conditions (e.g., temperature, concentration), the model can be validated, and the rate-limiting steps and dominant reaction pathways can be identified. This approach provides a quantitative understanding of the factors controlling the reactivity and selectivity of this sterically hindered Grignard reagent.

Reactivity and Synthetic Applications of 3,5 Di Tert Butylbenzylmagnesium Bromide

Carbon-Carbon Bond Formation Reactions

As a powerful carbanion source, 3,5-Di-tert-butylbenzylmagnesium bromide excels in forming new carbon-carbon bonds, a cornerstone of molecular construction. Its significant steric bulk influences its reactivity and selectivity in these transformations.

Reactions with Carbonyl Compounds (Aldehydes, Ketones, Esters) for Alcohol Synthesis

The reaction of Grignard reagents with carbonyl compounds is a fundamental method for alcohol synthesis. libretexts.org The negatively polarized carbon atom of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. pressbooks.pub This nucleophilic addition results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. pressbooks.pub

The type of alcohol produced depends on the nature of the carbonyl starting material:

Aldehydes: Reaction with aldehydes, other than formaldehyde (B43269), yields secondary alcohols. libretexts.org

Ketones: Reaction with ketones produces tertiary alcohols. libretexts.org

Esters: Esters react with two equivalents of a Grignard reagent to form tertiary alcohols, where two of the alkyl groups attached to the alcohol carbon originate from the Grignard reagent. libretexts.org

In the context of this compound, these reactions provide a direct route to alcohols containing the sterically demanding 3,5-di-tert-butylbenzyl moiety. For instance, its reaction with an aldehyde like acetaldehyde (B116499) would produce a secondary alcohol, while its reaction with a ketone such as acetone (B3395972) would result in a tertiary alcohol. Studies on related systems, such as benzyl (B1604629) magnesium bromide reacting with cyclic β-alkoxy-α,β-unsaturated trifluoromethyl ketones, have shown a high propensity for 1,2-addition to the carbonyl group, leading to the formation of allylic alcohols in high yields. researchgate.net This indicates that despite its bulk, the reagent effectively targets the carbonyl carbon.

Table 1: Alcohol Synthesis via Grignard Addition to Carbonyls

| Carbonyl Reactant | Grignard Reagent | Product Type |

|---|---|---|

| Aldehyde | This compound | Secondary Alcohol |

| Ketone | This compound | Tertiary Alcohol |

Stereoselective and Diastereoselective Additions Utilizing Bulky Benzyl Grignard Reagents

The stereochemical outcome of Grignard additions to prochiral carbonyl compounds is a critical aspect of asymmetric synthesis. The use of sterically bulky Grignard reagents like this compound can significantly influence the stereoselectivity of these additions. The diastereoselective addition of Grignard reagents to prochiral ketones has been studied extensively, often involving coordination to nearby functional groups as described by Cram's model. nih.gov

For example, in reactions with β-hydroxy ketones, the formation of an intermediate magnesium alkoxide can create a more rigid cyclic transition state. nih.gov This chelation control can direct the incoming Grignard reagent to a specific face of the carbonyl group, thereby controlling the diastereochemical outcome. Research has shown that the choice of the halide in the Grignard reagent (RMgX) can also have a unique effect on diastereoselectivity, with alkylmagnesium iodides sometimes showing higher selectivity in forming 1,3-syn diols. nih.gov

While specific studies on the stereoselectivity of this compound are not widely detailed, the principles derived from other bulky Grignard reagents and related organomagnesium compounds are applicable. For instance, the I/Mg-exchange reactions of secondary cyclohexyl iodides with sBu₂Mg can proceed with high diastereoselectivity, leading to thermodynamically favored Grignard reagents that can be quenched with electrophiles to yield products with high enantiomeric and diastereomeric enrichment. nih.gov This highlights the potential for achieving high levels of stereocontrol in reactions involving sterically hindered organomagnesium reagents.

Reactions with Nitriles and Other Electrophilic Functional Groups

Grignard reagents react with nitriles to produce ketones following an acidic workup. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic addition of the Grignard's carbanion to the electrophilic carbon of the nitrile group. This forms a new carbon-carbon bond and a negatively charged imine intermediate (an imido-magnesium salt). youtube.com This intermediate is stable and does not react further with another equivalent of the Grignard reagent. youtube.com Subsequent hydrolysis with aqueous acid protonates the nitrogen, leading to an imine which is then further hydrolyzed to the corresponding ketone. masterorganicchemistry.com

This reaction is a valuable synthetic tool for preparing ketones. youtube.com When this compound is reacted with a nitrile (e.g., acetonitrile), the resulting product after hydrolysis is a ketone bearing the bulky 3,5-di-tert-butylbenzyl group adjacent to the carbonyl.

Table 2: Ketone Synthesis from Nitriles

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | This compound + Nitrile (R-C≡N) | Imido-magnesium salt |

Cross-Coupling Reactions and Transition Metal Catalysis with Functionalized Organomagnesium Reagents

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. nih.gov Organomagnesium reagents (Grignard reagents) can participate in these reactions, notably in Kumada coupling, which typically employs nickel or palladium catalysts to couple an organomagnesium compound with an organohalide. rhhz.net

Functionalized Grignard reagents like this compound can be used in these catalytic cycles. The general mechanism involves the oxidative addition of the transition metal catalyst (e.g., Pd(0)) to the organohalide, followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Palladium-catalyzed cross-coupling of Grignard reagents, such as cyclopropylmagnesium bromide, with aryl bromides has been shown to be effective, sometimes mediated by additives like zinc halides. nih.gov These methodologies can be extended to benzyl Grignard reagents. The use of such reactions allows for the direct connection of the 3,5-di-tert-butylbenzyl group to various aryl or vinyl scaffolds, providing access to a wide range of complex molecules. nih.gov These reactions are prized for their efficiency and functional group tolerance under mild conditions. rhhz.net

Functional Group Transformations and Derivatizations

Beyond forming carbon-carbon bonds, this compound can be used to introduce specific functional groups.

Carboxylation Reactions with Carbon Dioxide

The reaction of Grignard reagents with carbon dioxide (CO₂) is a classic and effective method for the synthesis of carboxylic acids. skku.edu This transformation involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of a CO₂ molecule. This forms a magnesium carboxylate salt. Subsequent acidification of this salt liberates the corresponding carboxylic acid. pressbooks.pub

For this compound, this reaction provides a direct route to 3,5-di-tert-butylphenylacetic acid. The process can be carried out by bubbling gaseous CO₂ through the Grignard solution or by pouring the Grignard solution over solid CO₂ (dry ice). google.com Mechanistic studies have explored the role of additives, such as the nucleophilic base DBU (1,8-diazabicycloundec-7-ene), in these carboxylation reactions, although the activation barrier for the carboxylation of Grignard reagents is generally low. skku.edu In some cases, nickel-catalyzed protocols have been developed for the direct carboxylation of benzyl halides with CO₂ under atmospheric pressure, offering an alternative that avoids the pre-formation of the organometallic reagent. nih.gov

Table 3: Carboxylation of this compound

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1 | This compound + Carbon Dioxide (CO₂) | Magnesium carboxylate salt |

Synthesis of Sterically Hindered Amides via Isocyanates

The formation of amide bonds is a cornerstone of organic synthesis, yet constructing amides with significant steric bulk around the carbonyl and nitrogen atoms remains a formidable challenge for many standard coupling methods. Research has demonstrated that the direct addition of Grignard reagents to isocyanates offers a powerful and straightforward solution to this problem. youtube.comnih.govwikipedia.org This method is particularly effective for creating exceptionally congested amide linkages that are otherwise difficult to access. wikipedia.org

The reaction involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic carbon of the isocyanate group. A simple aqueous workup then yields the desired amide. The process is user-friendly: a solution of the Grignard reagent is typically added to an isocyanate solution in an ethereal solvent at 0 °C, followed by warming to room temperature. wikipedia.org

The utility of this methodology extends to highly substituted reactants. Bulky Grignard reagents, analogous to this compound, can be successfully coupled with sterically demanding isocyanates to produce the corresponding amides in high yields. wikipedia.org This highlights the potential of this compound to serve as a precursor to amides featuring a sterically encumbered N-benzyl substituent. The reaction demonstrates good chemoselectivity, with the Grignard reagent preferentially adding to the isocyanate over other potentially reactive functional groups like esters. wikipedia.org

Table 1: Synthesis of Sterically Hindered Amides via Addition of Grignard Reagents to Isocyanates wikipedia.org This table presents examples of sterically hindered amides synthesized by reacting various Grignard reagents with isocyanates, demonstrating the general applicability of the method.

| Grignard Reagent | Isocyanate | Product | Yield (%) |

|---|---|---|---|

| Mesitylmagnesium bromide | 2,6-Diisopropylphenyl isocyanate | N-(2,6-Diisopropylphenyl)-2,4,6-trimethylbenzamide | 98 |

| Mesitylmagnesium bromide | 1-Adamantyl isocyanate | N-(1-Adamantyl)-2,4,6-trimethylbenzamide | 95 |

| Mesitylmagnesium bromide | tert-Butyl isocyanate | N-tert-Butyl-2,4,6-trimethylbenzamide | 96 |

| 2,6-Dichlorophenyl isocyanate | Mesitylmagnesium bromide | N-(2,4,6-Trimethylphenyl)-2,6-dichlorobenzamide | 85 |

Preparation of Organometallic Precursors and Related Compounds

Grignard reagents are fundamental starting materials in organometallic chemistry, widely used for the synthesis of other organometallic compounds through transmetalation (metal exchange). This process typically involves reacting a Grignard reagent with a halide of a different metal (M'Xn). The thermodynamic driving force for the reaction is generally the formation of a more stable salt, often favoring the connection of the organic group to the less electropositive metal.

This compound is an excellent precursor for transferring the bulky 3,5-di-tert-butylbenzyl ligand to various other metals, including tin, zinc, and silicon. For instance, reacting this compound with a tin halide like tin(IV) chloride would yield the corresponding organotin compound. wikipedia.org

General Transmetalation Reaction: n C₁₅H₂₃MgBr + M'Xₙ → (C₁₅H₂₃)ₙM' + n MgBrX

This capability is crucial for creating specialized organometallic reagents and precursors for catalysts or materials science where large, well-defined steric profiles are required. The 3,5-di-tert-butylbenzyl ligand is particularly useful for creating sterically crowded environments around a metal center, which can stabilize reactive species or influence the stereochemical outcome of catalytic reactions. For example, bulky substituents like the related 1,8-bis(3,5-di-tert-butylphenyl) group have been employed to synthesize and stabilize novel low-valent main group element compounds.

Unexpected Reactivity and Rearrangements in Bulky Benzyl Systems

Benzyl Grignard reagents, particularly those with bulky substituents, are known to exhibit reactivity that deviates from the "normal" 1,2-addition to carbonyls and other electrophiles. This unusual behavior often manifests as rearrangements and anomalous regioselectivity, leading to products where the substitution occurs on the aromatic ring rather than at the benzylic carbon.

Investigations into Anomalous Regioselectivity and Product Formation

Early investigations into the chemistry of benzylmagnesium chloride revealed that reactions with certain electrophiles yielded rearranged products. chemicalbook.com For example, the reaction with formaldehyde was observed to produce o-tolylcarbinol instead of the expected benzylcarbinol. chemicalbook.com This type of "abnormal" product formation involves the migration of the reaction site from the benzylic carbon to the ortho position of the phenyl ring.

Subsequent studies by researchers like Benkeser further explored this phenomenon, identifying a range of reactants that induce this rearrangement. sigmaaldrich.com It was found that highly reactive electrophiles are more prone to causing this abnormal addition. The steric and electronic properties of both the Grignard reagent and the electrophile play a critical role in determining the reaction's outcome. While many ketones and esters react normally, reactants like ethyl chlorocarbonate and ethylene (B1197577) oxide often yield significant amounts of the rearranged o-tolyl derivatives. chemicalbook.com The presence of bulky groups on the benzyl moiety, such as in this compound, can further influence these reaction pathways.

Table 2: Product Types from the Reaction of Benzylmagnesium Chloride with Various Reagents chemicalbook.com This table summarizes the observed reactivity patterns, distinguishing between reagents that lead to normal (benzylic) products and those that cause rearrangement to abnormal (o-tolyl) products.

| Reagent | Product Type | Example Product(s) |

|---|---|---|

| Carbon Dioxide | Normal | Phenylacetic acid |

| Acetone | Normal | Dimethylphenylcarbinol |

| Ethyl Acetate | Normal | 1,1-Diphenyl-2-propanone |

| Formaldehyde | Abnormal | o-Tolylcarbinol |

| Ethyl Chlorocarbonate | Both | Ethyl phenylacetate (B1230308) & Ethyl o-toluate |

| Ethylene Oxide | Abnormal | β-(o-Tolyl)ethanol |

| Benzoyl Chloride | Both | o-Methylbenzophenone & Phenyldibenzylcarbinol |

Studies on Rearrangement Pathways in Benzyl Grignard Chemistry

The anomalous regioselectivity observed in bulky benzyl Grignard systems has prompted detailed mechanistic studies. The prevailing mechanism for the benzyl-to-ortho-tolyl rearrangement does not proceed through a simple, direct attack. Instead, it is proposed to involve a more complex pathway. acs.orgorientjchem.org

One proposed mechanism involves an initial, reversible attack of the electrophile at the ortho position of the benzyl Grignard reagent. gelest.com A more detailed model suggests a pathway akin to a acs.orgacs.org-sigmatropic rearrangement. orientjchem.org In this model, the reaction proceeds through a six-membered, cyclic transition state. The electrophile coordinates to the magnesium atom, and the benzyl group rearranges, with the benzylic carbon attacking the electrophile while a new bond is formed between the ortho-carbon and the original electrophilic site. This pathway involves a transient intermediate that resembles a substituted triene. sigmaaldrich.comorientjchem.org

The ratio of the normal (benzyl) to rearranged (o-tolyl) product can be sensitive to the reaction conditions, including temperature and the nature of the halide in the Grignard reagent (Cl vs. Br). acs.org For instance, in some systems, benzylmagnesium chloride gives predominantly the rearranged o-tolyl product, while the corresponding bromide gives a different product ratio under the same conditions. acs.org These findings underscore the complexity of Grignard reactions and highlight the subtle interplay of steric and electronic factors that govern the reactivity of bulky benzyl systems like this compound.

Advanced Analytical Techniques for Characterization of Organomagnesium Reagents in Research

Crystallographic Studies of Bulky Organomagnesium Species

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a compound, providing precise information on bond lengths, bond angles, and coordination geometry. For organomagnesium reagents, crystallographic studies have been crucial in revealing that their structures can be more complex than the simple RMgX formula suggests. Depending on the solvent and the nature of the organic group, monomeric, dimeric, or even more complex aggregated structures can be formed. wisc.edu

For a sterically hindered species like 3,5-di-tert-butylbenzylmagnesium bromide, crystallographic analysis would be invaluable for understanding how the bulky 3,5-di-tert-butylbenzyl group influences the solid-state structure, including the coordination number and geometry at the magnesium center. However, no published crystal structure for this compound is available in the Cambridge Structural Database or the broader scientific literature.

| Crystallographic Data for this compound |

| Parameter |

| Crystal System |

| Space Group |

| Unit Cell Dimensions |

| Interactive Data Table |

| Parameter |

| --- |

| Crystal System |

| Space Group |

| a (Å) |

| b (Å) |

| c (Å) |

| α (°) |

| β (°) |

| γ (°) |

Mass Spectrometry Techniques in Mechanistic Research

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of molecules. In the context of Grignard reagents, MS can be challenging due to their high reactivity. However, specialized techniques such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) can be used to study the species present in solution. These methods can provide evidence for the various components of the Schlenk equilibrium and help in the characterization of reaction intermediates and products in mechanistic studies. researchgate.net

The application of mass spectrometry to directly characterize this compound or its role in mechanistic research is not documented in the available literature. Such studies would be beneficial for understanding the aggregation state of the reagent in the gas phase and for probing the mechanisms of its reactions.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Highly Functionalized Bulky Benzyl (B1604629) Grignard Reagents

The synthesis of sterically hindered Grignard reagents often presents challenges that necessitate innovative approaches beyond traditional methods. Research is increasingly focused on creating more efficient, sustainable, and versatile synthetic routes for preparing bulky and functionalized benzylmagnesium halides.

One emerging trend is the use of mechanochemistry , specifically ball-milling, to synthesize Grignard reagents. scitechdaily.com This technique minimizes the use of hazardous organic solvents, which is not only environmentally beneficial but also allows for the synthesis of reagents from organohalides that have poor solubility in conventional solvents like ether. scitechdaily.com By reducing solvent volume, this method can lead to a significant decrease in hazardous waste and potentially lower production costs. scitechdaily.com

Continuous flow chemistry represents another frontier for synthesizing highly unstable organomagnesium intermediates that are difficult to prepare using standard batch processes. nih.gov Flow reactors with micromixers enable extremely rapid generation and immediate utilization of these reagents, allowing for transformations that are otherwise not feasible. nih.gov This "flash chemistry" approach offers robust scalability and can often be performed under non-cryogenic conditions, making it attractive for industrial applications. nih.gov

Furthermore, methods are being developed to create Grignard reagents bearing sensitive functional groups. This includes the preparation of reagents with protected functionalities, such as aldehydes protected as open-chain aminals, which can then be converted into the corresponding Grignard reagent using metallic magnesium. google.com The development extends to novel reagent classes, such as "heavy Grignard reagents" where magnesium is replaced by heavier alkaline earth metals like calcium, opening new avenues in organometallic chemistry. nih.gov

A summary of these novel synthetic approaches is presented in the table below.

| Methodology | Description | Advantages |

| Mechanochemistry (Ball-Milling) | Involves the mechanical grinding of magnesium metal and an organohalide, often with a minimal amount of solvent. | Reduces use of hazardous solvents, enables synthesis from insoluble precursors, lowers costs, and is more environmentally friendly. scitechdaily.com |

| Continuous Flow Chemistry | Utilizes microreactors for the rapid, continuous generation and in-situ reaction of unstable Grignard reagents. | Allows for the use of highly unstable intermediates, improves safety and scalability, and enables reactions under non-cryogenic conditions. nih.gov |

| Synthesis of Functionalized Reagents | Involves preparing Grignard reagents from precursors containing protected functional groups (e.g., protected aldehydes). | Expands the synthetic utility of Grignard reagents by allowing for the incorporation of sensitive functionalities. google.com |

| Heavy Grignard Reagents | Explores the synthesis and reactivity of organocalcium and other heavy alkaline earth metal analogues. | Offers different reactivity profiles and opens up new areas of organometallic research. nih.gov |

Advanced Computational Approaches for Predicting and Rationalizing Reactivity of Sterically Hindered Organomagnesium Compounds

The complex behavior of Grignard reagents, particularly sterically hindered ones, has driven the adoption of advanced computational tools to predict and explain their reactivity. The ambiguity arising from the Schlenk equilibrium, where multiple organomagnesium species coexist, and the competition between nucleophilic and single-electron transfer (SET) mechanisms make computational modeling indispensable. acs.orgnih.gov

Density Functional Theory (DFT) and Ab initio Molecular Dynamics (AIMD) simulations are at the forefront of these efforts. acs.orgnih.gov These methods allow researchers to explore the conformational space of the reactants, model the role of the solvent explicitly, and calculate the activation energies for different reaction pathways. acs.org For instance, computational studies have been used to determine which organomagnesium species present in solution are the most reactive and to understand how steric hindrance can favor a radical mechanism over nucleophilic addition by making the latter more difficult. acs.orgnih.gov

A significant emerging trend is the application of Machine Learning (ML) and data science to predict the outcomes of organometallic reactions. rsc.org By training ML models on large datasets of experimental reactions, it is possible to predict the major product of a given reaction with a high degree of accuracy. acs.orgmit.eduacs.org These models can recognize complex patterns in reactivity that may not be obvious from first principles alone, helping to guide synthetic planning and reduce the number of failed laboratory experiments. acs.orgmit.edu This data-driven approach complements traditional computational chemistry and chemical intuition, accelerating the discovery of new reactions and optimizing existing ones. rsc.orgarxiv.org

| Computational Approach | Application in Grignard Chemistry | Key Insights |

| Density Functional Theory (DFT) | Calculating reaction energetics, transition states, and the stability of intermediates. | Elucidates the importance of dimeric Grignard structures and rationalizes the competition between polar and radical pathways. acs.orgnih.gov |

| Ab initio Molecular Dynamics (AIMD) | Simulating the dynamic behavior of Grignard reagents in explicit solvent. | Provides insights into the role of the solvent in the Schlenk equilibrium and the flexibility of organomagnesium complexes. acs.org |

| Machine Learning (ML) | Predicting reaction outcomes (major products, yields) based on reactant structures and conditions. | Accelerates high-throughput screening, identifies novel reaction possibilities, and aids in the optimization of synthetic routes. rsc.orgacs.orgmit.edu |

Expansion of Catalytic Applications in Stereoselective and Chemoselective Synthesis

The steric bulk of reagents like 3,5-Di-tert-butylbenzylmagnesium bromide can be leveraged to achieve high levels of selectivity in catalytic reactions. Future research is aimed at expanding these applications, particularly in stereoselective and chemoselective synthesis.

Chemoselectivity is a key challenge when working with highly reactive Grignard reagents. With substrates possessing multiple reactive sites, controlling where the reaction occurs is paramount. The steric hindrance of a bulky Grignard reagent can inherently direct it to attack the less sterically encumbered site on a substrate. leah4sci.com Furthermore, novel methods are being developed to synthesize ketones from amides by using organometallics, where the generation of a highly electrophilic intermediate allows for facile addition while avoiding common side reactions like over-addition. nih.govorganic-chemistry.org The use of protecting groups remains a cornerstone strategy for achieving chemoselectivity in the synthesis of complex molecules. youtube.com

In stereoselective synthesis , the goal is to control the three-dimensional arrangement of atoms. The steric influence of bulky groups on a reagent or substrate can create a biased environment that favors the formation of one stereoisomer over another. youtube.com Catalytic enantioselective conjugate additions using Grignard reagents are a powerful tool for creating chiral molecules. acs.org Iron-catalyzed cross-coupling reactions have also proven effective for sterically hindered aryl Grignard reagents, demonstrating broad applicability. acs.org The development of new chiral ligands and catalysts designed to work in concert with bulky organomagnesium compounds is an active area of research.

Exploration of New Chemical Transformations Mediated by Sterically Hindered Organomagnesium Compounds

The steric hindrance of bulky Grignard reagents not only influences selectivity but can also unlock entirely new or alternative reaction pathways that are disfavored with smaller reagents. When the typical nucleophilic addition to a carbonyl group is sterically impeded, other reactions can become dominant. organic-chemistry.orgmasterorganicchemistry.com

Two such alternative pathways are reduction and enolization . In a reduction, a β-hydride from the Grignard reagent is transferred to the carbonyl carbon, yielding an alcohol corresponding to the reduced ketone rather than the addition product. organic-chemistry.orgadichemistry.com In enolization, the bulky Grignard reagent acts as a base, abstracting an α-proton from the ketone to form an enolate. Upon workup, this simply regenerates the starting ketone. organic-chemistry.orgadichemistry.com Understanding and controlling these alternative transformations is a key research goal, as they can be exploited for specific synthetic purposes.

Beyond reactions at carbonyl centers, research is exploring other transformations. Iron-catalyzed cross-coupling reactions , for example, are a valuable method for forming carbon-carbon bonds with sterically hindered Grignard reagents. acs.org Other areas of exploration include carbomagnesation (the addition of a Grignard reagent across a carbon-carbon multiple bond) and metalation reactions. nih.govpageplace.de These new transformations, driven by the unique properties of sterically hindered reagents, promise to expand the toolkit of synthetic organic chemists.

Q & A

Q. What protocols ensure safe disposal of this compound waste in academic labs?

- Methodology : Quench small-scale waste with isopropanol/dry ice in a fume hood. For large volumes, neutralize with saturated ammonium chloride, filter precipitated Mg salts, and treat aqueous Br⁻ with AgNO₃. Confirm bromide removal via ion-selective electrode testing. Follow institutional hazardous waste guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.